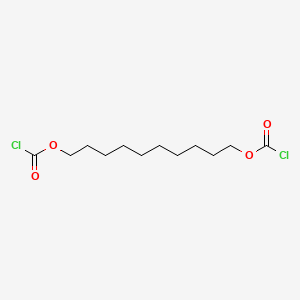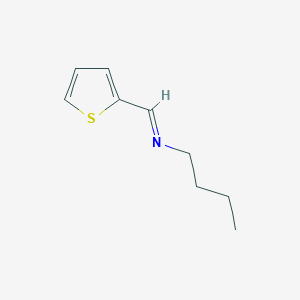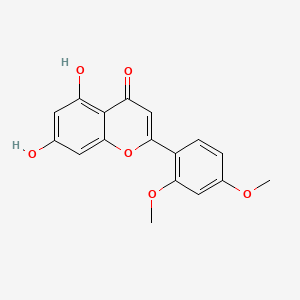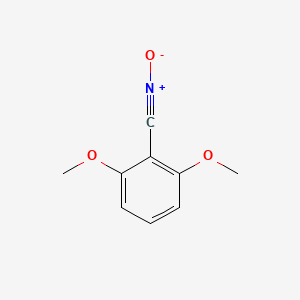
Decane-1,10-diyl dicarbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1,10-diyl dicarbonochloridate: is an organic compound that belongs to the class of alkyl chlorides It is characterized by the presence of two carbonochloridate groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decane-1,10-diyl dicarbonochloridate can be synthesized through the reaction of decane-1,10-diol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrogen chloride produced during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of phosgene.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow of decane-1,10-diol and phosgene through a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Decane-1,10-diyl dicarbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form decane-1,10-diol and hydrochloric acid.
Reduction: The compound can be reduced to decane-1,10-diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Decane-1,10-diol: Formed by hydrolysis or reduction
Applications De Recherche Scientifique
Chemistry: Decane-1,10-diyl dicarbonochloridate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including polymers and surfactants.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the introduction of carbonochloridate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound has potential applications in drug delivery systems. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers and lubricants. It is also employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of decane-1,10-diyl dicarbonochloridate involves the reactivity of its carbonochloridate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
Decane-1,10-diol: A precursor used in the synthesis of decane-1,10-diyl dicarbonochloridate.
Decane-1,10-diyl diacrylate: Another derivative of decane-1,10-diol, used in the production of polymers and coatings.
Decane-1,10-diyl diglutarate: Used in the preparation of optode membranes for ion-selective electrodes.
Uniqueness: this compound is unique due to its dual carbonochloridate groups, which provide it with distinct reactivity compared to other decane derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
56757-75-6 |
|---|---|
Formule moléculaire |
C12H20Cl2O4 |
Poids moléculaire |
299.19 g/mol |
Nom IUPAC |
10-carbonochloridoyloxydecyl carbonochloridate |
InChI |
InChI=1S/C12H20Cl2O4/c13-11(15)17-9-7-5-3-1-2-4-6-8-10-18-12(14)16/h1-10H2 |
Clé InChI |
PHSFDGSQPPVUFX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOC(=O)Cl)CCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)


![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)




